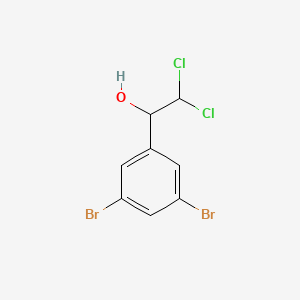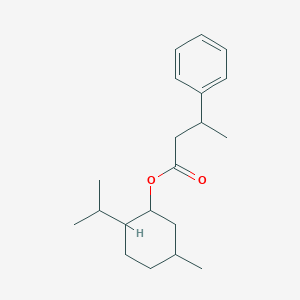![molecular formula C10H8N2 B14759132 Cyclohepta[b][1,4]diazepine CAS No. 257-29-4](/img/structure/B14759132.png)
Cyclohepta[b][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohepta[b][1,4]diazepine is a heterocyclic compound featuring a seven-membered ring fused with a diazepine ring. This structure is notable for its inclusion of two nitrogen atoms within the ring system, which imparts unique chemical and biological properties. This compound and its derivatives have garnered significant interest due to their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohepta[b][1,4]diazepine can be synthesized through various synthetic pathways. One common method involves the reaction of cycloheptanone with appropriate amines and aldehydes under acidic or basic conditions. For instance, the reaction of cycloheptanone with o-phenylenediamine in the presence of a catalyst such as anhydrous stannous chloride can yield the desired diazepine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques. The use of heteropolyacid catalysts has been reported to enhance the efficiency of the synthesis, providing high yields and short reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohepta[b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into its corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the diazepine ring, enhancing its chemical diversity
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is frequently employed for reduction reactions.
Substitution: Various halogenated reagents and catalysts can facilitate substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced diazepine derivatives, and substituted diazepines with diverse functional groups .
Eigenschaften
CAS-Nummer |
257-29-4 |
|---|---|
Molekularformel |
C10H8N2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2,6-diazabicyclo[5.5.0]dodeca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-10(6-3-1)12-8-4-7-11-9/h1-8H |
InChI-Schlüssel |
SIICILIFDITRIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=NC=CC=N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


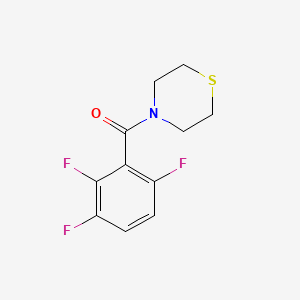
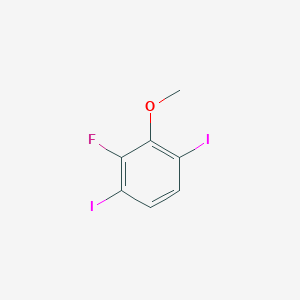
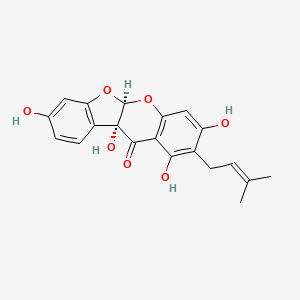
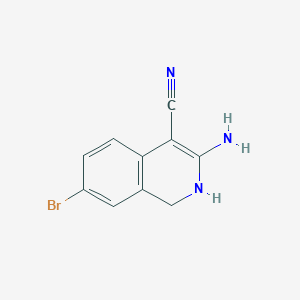

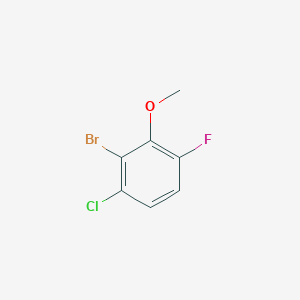

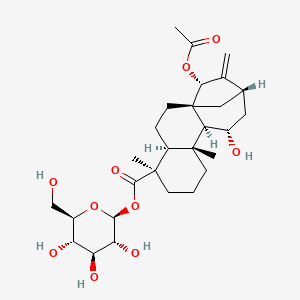
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)



